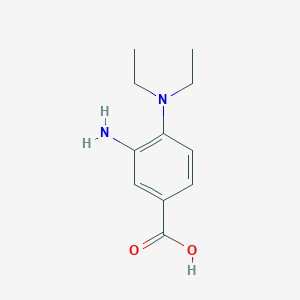![molecular formula C18H23N3O4S2 B4680712 N-{4-[(4-benzyl-1-piperazinyl)sulfonyl]phenyl}methanesulfonamide](/img/structure/B4680712.png)
N-{4-[(4-benzyl-1-piperazinyl)sulfonyl]phenyl}methanesulfonamide
Vue d'ensemble
Description
N-{4-[(4-benzyl-1-piperazinyl)sulfonyl]phenyl}methanesulfonamide, also known as BMS-204352, is a chemical compound that has been widely studied for its potential therapeutic applications. This compound belongs to the class of sulfonamide drugs, which are known for their antibacterial, antifungal, and diuretic properties. However, BMS-204352 has a unique mechanism of action that sets it apart from other sulfonamide drugs.
Applications De Recherche Scientifique
N-{4-[(4-benzyl-1-piperazinyl)sulfonyl]phenyl}methanesulfonamide has been studied for its potential therapeutic applications in several scientific research areas. One of the most promising applications of this compound is in the treatment of cancer. Studies have shown that this compound can inhibit the growth of cancer cells by blocking the activity of the enzyme carbonic anhydrase IX (CA IX). CA IX is overexpressed in many types of cancer cells and is associated with tumor growth and metastasis. By inhibiting the activity of CA IX, this compound can prevent the growth and spread of cancer cells.
Mécanisme D'action
N-{4-[(4-benzyl-1-piperazinyl)sulfonyl]phenyl}methanesulfonamide works by inhibiting the activity of carbonic anhydrase IX (CA IX), an enzyme that is overexpressed in many types of cancer cells. CA IX plays a key role in the regulation of pH in cancer cells, which is essential for their survival and growth. By inhibiting the activity of CA IX, this compound can disrupt the pH regulation in cancer cells, leading to their death.
Biochemical and Physiological Effects
This compound has several biochemical and physiological effects that have been studied in scientific research. One of the most significant effects of this compound is its ability to inhibit the growth of cancer cells. Studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells, leading to their death. This compound also has anti-inflammatory effects, which can be beneficial in the treatment of inflammatory diseases such as arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N-{4-[(4-benzyl-1-piperazinyl)sulfonyl]phenyl}methanesulfonamide for lab experiments is its specificity for carbonic anhydrase IX (CA IX). This allows researchers to study the effects of inhibiting CA IX without affecting other enzymes or proteins. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to work with in lab experiments.
Orientations Futures
There are several future directions for the study of N-{4-[(4-benzyl-1-piperazinyl)sulfonyl]phenyl}methanesulfonamide. One direction is the development of more effective synthesis methods for this compound, which can improve its solubility and make it easier to work with in lab experiments. Another direction is the study of the effects of this compound in combination with other drugs, which can enhance its therapeutic potential. Finally, the study of this compound in animal models and clinical trials can provide valuable information on its safety and efficacy for the treatment of cancer and other diseases.
Propriétés
IUPAC Name |
N-[4-(4-benzylpiperazin-1-yl)sulfonylphenyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O4S2/c1-26(22,23)19-17-7-9-18(10-8-17)27(24,25)21-13-11-20(12-14-21)15-16-5-3-2-4-6-16/h2-10,19H,11-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLSLCLDOSBZLCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N~2~-(5-chloro-2-methylphenyl)-N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4680638.png)
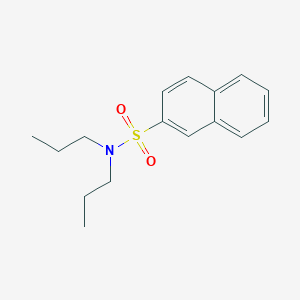
![4-(3,4-dichlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-1-piperazinecarbothioamide](/img/structure/B4680648.png)
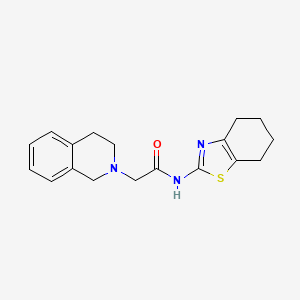
![4-{[6-ethyl-3-(isopropoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}-4-oxobutanoic acid](/img/structure/B4680659.png)
![N-{3-[5-({2-[(2-chlorophenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]phenyl}-2-methylbenzamide](/img/structure/B4680664.png)
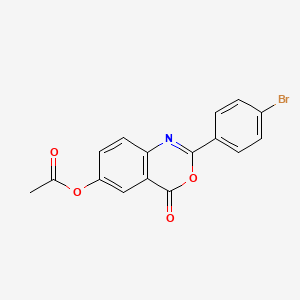
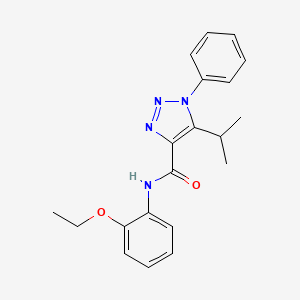
![3-[(4-methoxybenzyl)amino]-2-methylbenzoic acid](/img/structure/B4680670.png)
![4-ethyl-N-[2-(2-isopropylphenoxy)ethyl]benzenesulfonamide](/img/structure/B4680684.png)
![1-[(2-methylbenzyl)sulfonyl]-4-phenylpiperazine](/img/structure/B4680687.png)
![N-[(4-chlorophenyl)(3-pyridinyl)methyl]-2-fluorobenzamide](/img/structure/B4680689.png)
